molecular formula C7H13FO5 B1598897 Methyl 2-fluoro-3,3,3-trimethoxypropanoate CAS No. 77778-66-6

Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Cat. No.: B1598897
CAS No.: 77778-66-6
M. Wt: 196.17 g/mol
InChI Key: OCVWVNNAUUPJJH-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3,3,3-trimethoxypropanoate is an organic compound with the molecular formula C7H13FO5 It is a fluorinated ester that has garnered interest in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-3,3,3-trimethoxypropanoate typically involves the esterification of 2-fluoro-3,3,3-trimethoxypropanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3,3,3-trimethoxypropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as common reagents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent for ester reduction.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Hydrolysis: 2-fluoro-3,3,3-trimethoxypropanoic acid and methanol.

    Reduction: 2-fluoro-3,3,3-trimethoxypropanol.

Scientific Research Applications

Methyl 2-fluoro-3,3,3-trimethoxypropanoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its fluorinated nature.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-3,3,3-trimethoxypropanoate largely depends on its interaction with biological targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects. The ester group can undergo hydrolysis in biological systems, releasing the active acid form, which may interact with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoropropionate: Another fluorinated ester with similar applications in organic synthesis and medicinal chemistry.

    Methyl 2-fluoro-3,3,3-trimethoxypropanoate: A closely related compound with slight variations in its chemical structure.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups in the molecule enhances its versatility in various chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-fluoro-3,3,3-trimethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO5/c1-10-6(9)5(8)7(11-2,12-3)13-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVWVNNAUUPJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(OC)(OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407156
Record name methyl 2-fluoro-3,3,3-trimethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77778-66-6
Record name methyl 2-fluoro-3,3,3-trimethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77778-66-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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